BAY-678
Description
Significance of Neutrophil Elastase in Inflammatory Pathophysiology
Neutrophils, as the initial responders to infection, play a crucial role in the innate immune system. Within their primary granules, human neutrophil elastase (HNE) is a major protease contributing to microbicidal activity medchemexpress.com. However, while essential for normal human defense, an uncontrolled influx of neutrophils and the dysregulated release of HNE can significantly contribute to the pathogenesis of various inflammatory disorders invivochem.cnmediccreview.org.
HNE possesses a broad substrate specificity, enabling it to degrade a wide array of host proteins, including elastin, collagen, and fibronectin, which are vital components of the extracellular matrix (ECM) medchemexpress.commediccreview.orguni.lu. This proteolytic activity can lead to extensive tissue destruction and cell death invivochem.cn. An imbalance between released HNE and its endogenous inhibitors, such as α1-proteinase inhibitor (α1-PI), can exacerbate tissue injury and inflammation mediccreview.orgcmdm.tw.
The involvement of HNE has been implicated in a diverse range of acute and chronic inflammatory conditions. These include α1-proteinase inhibitor deficiency, bronchitis, emphysema, acute respiratory distress syndrome (ARDS), chronic obstructive pulmonary disease (COPD), reperfusion injury, cystic fibrosis, acute severe asthma, and conditions associated with cigarette smoking invivochem.cn. Furthermore, HNE's role has expanded to encompass rheumatoid arthritis, inflammatory bowel disease, cancer, and more recently, COVID-19 cmdm.twwikipedia.org. HNE actively perpetuates the inflammatory cycle by promoting the generation of chemoattractants like interleukin-8 (IL-8) and leukotriene B4, which further recruit neutrophils to inflamed tissues invivochem.cn. It also contributes to epithelial dysfunction by damaging ciliary structures and increasing the expression of gel-forming mucin 5AC (MUC5AC), leading to mucus hypersecretion uni.lu. The levels and activity of HNE serve as indicators of disease state and severity medchemexpress.com.
Historical Context and Evolution of Human Neutrophil Elastase Inhibitors
The understanding of HNE's pathological contributions began to solidify with the formulation of the protease-antiprotease hypothesis of emphysema pathogenesis in the 1960s cmdm.tw. This hypothesis posited that an imbalance between proteolytic enzymes, particularly HNE, and their natural inhibitors leads to the degradation of lung tissue. This foundational concept spurred intensive research into therapeutic strategies aimed at inhibiting HNE.
Since then, the pharmaceutical industry and academic institutions have been actively engaged in the design and evaluation of a wide variety of synthetic and proteinaceous HNE inhibitors cmdm.twwikipedia.orgmetabolomicsworkbench.org. The continuous evolution of these inhibitors has been driven by a deeper understanding of HNE's mechanism of action, its kinetic behavior, structure-function relationships, and chemical properties mediccreview.org. This ongoing research has led to the development of increasingly potent and selective compounds, with BAY-678 recognized as a "4th generation inhibitor of HNE," signifying significant advancements in its design and efficacy metabolomicsworkbench.org.
Strategic Positioning of this compound as a Foundational Chemical Probe in Inhibitor Development
This compound holds a strategic position in biomedical research as a foundational chemical probe for human neutrophil elastase. It has been formally nominated as a chemical probe and made publicly available through the Structural Genomics Consortium (SGC) metabolomicsworkbench.orgidrblab.netymilab.com. Chemical probes are indispensable tools in drug discovery and target validation, offering a means to selectively modulate protein function and elucidate biological processes.
The designation of this compound as a chemical probe underscores its utility for rigorous scientific investigation metabolomicsworkbench.org. It is characterized as a highly potent, selective, and cell-permeable inhibitor of human neutrophil elastase metabolomicsworkbench.orgidrblab.netymilab.com. While this compound demonstrates excellent properties against human HNE, it exhibits significantly weaker activity against mouse and rat neutrophil elastase, a factor that researchers must consider when utilizing it in rodent in vivo models, unless human HNE is exogenously administered in the experimental setup. Further characterization details for this compound are available through the SGC website idrblab.netymilab.com.
Detailed Research Findings
This compound is an orally bioavailable, highly potent, selective, and cell-permeable inhibitor of human neutrophil elastase (HNE). Its inhibitory potency against HNE is demonstrated by an IC₅₀ value of 20 nM metabolomicsworkbench.orgidrblab.netymilab.com. The compound exhibits remarkable selectivity, showing over 2,000-fold selectivity for HNE against a panel of 21 other serine proteases metabolomicsworkbench.orgidrblab.netymilab.com. Furthermore, it shows no significant inhibition against 7 serine/threonine kinases and 64 pharmacologically relevant proteins, indicating a clean off-target profile ymilab.com.
While highly potent against human HNE, this compound's activity against murine neutrophil elastase (MNE) is considerably weaker, with a Kᵢ value of 700 nM metabolomicsworkbench.org. This difference in potency between human and rodent elastase is an important consideration for in vivo studies, suggesting that its efficacy in rodent models might be limited unless human HNE is introduced experimentally.
Preclinical studies have demonstrated the efficacy of this compound in in vivo models. It has shown significant efficacy in preclinical models of acute lung injury (ALI) and lung emphysema, highlighting its anti-inflammatory and anti-remodeling mechanisms of action metabolomicsworkbench.orgymilab.com. Additionally, this compound has exhibited beneficial pulmonary hemodynamic and vascular effects in rat and mouse models of pulmonary arterial hypertension (PAH) metabolomicsworkbench.org. Its favorable pharmacokinetic profile further supports its utility as a research tool ymilab.com.
The following table summarizes key properties and inhibitory data for this compound:
| Property / Activity | Value | Reference |
| Chemical Formula | C₂₀H₁₅F₃N₄O₂ | idrblab.net |
| Molecular Weight | 400.35 g/mol | idrblab.net |
| CAS Number | 675103-36-3 | metabolomicsworkbench.orgidrblab.net |
| HNE IC₅₀ | 20 nM | metabolomicsworkbench.orgidrblab.netymilab.com |
| MNE Kᵢ | 700 nM | metabolomicsworkbench.org |
| Selectivity | >2,000-fold over 21 serine proteases | metabolomicsworkbench.orgidrblab.netymilab.com |
| Oral Bioavailability | Yes | metabolomicsworkbench.orgidrblab.net |
| Efficacy in Preclinical Models | Acute Lung Injury, Lung Emphysema, Pulmonary Arterial Hypertension | metabolomicsworkbench.orgymilab.com |
Properties
Molecular Formula |
C20H15F3N4O2 |
|---|---|
Molecular Weight |
400.3612 |
SMILES |
CC(C1=C(C)N(C2=CC=CC(C(F)(F)F)=C2)C(N[C@@H]1C3=CN=C(C#N)C=C3)=O)=O |
Appearance |
Solid powder |
Synonyms |
BAY-678; BAY678; BAY 678.; (R)-5-(5-acetyl-6-methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidin-4-yl)picolinonitrile |
Origin of Product |
United States |
Molecular Mechanisms of Action of Bay 678
Enzymatic Inhibition Profile and Specificity
BAY-678 demonstrates a robust and highly specific enzymatic inhibition profile, primarily targeting human neutrophil elastase while exhibiting remarkable selectivity against a broad spectrum of other proteases and non-protease targets.
This compound is recognized as a highly potent and cell-permeable inhibitor of human neutrophil elastase (HNE). It reversibly inhibits HNE with an IC50 value of 20 nM medchemexpress.comrndsystems.comcaymanchem.comapexbt.comtocris.comcaymanchem.comadooq.com. The inhibitory constant (Ki) for HNE has been determined to be 15 nM apexbt.comchemicalprobes.orguni-frankfurt.de. This high potency underscores its effectiveness in modulating HNE activity.
Table 1: Potency of this compound against Human Neutrophil Elastase
| Target | Assay Type | Value | Unit | Reference |
| Human Neutrophil Elastase | IC50 | 20 | nM | medchemexpress.comrndsystems.comcaymanchem.comapexbt.comtocris.comcaymanchem.comadooq.com |
| Human Neutrophil Elastase | Ki | 15 | nM | apexbt.comchemicalprobes.orguni-frankfurt.de |
A comprehensive assessment of this compound's selectivity reveals its remarkable specificity for HNE. The compound exhibits greater than 2,000-fold selectivity for HNE over a panel of 21 other serine proteases rndsystems.comcaymanchem.comtocris.comcaymanchem.comszabo-scandic.com. Notably, this compound showed no inhibition against these 21 related serine proteases at concentrations up to 30 µM apexbt.com. Specific examples of enzymes against which this compound showed no inhibition include Cathepsin G (Cath G), porcine pancreatic elastase, and chymotrypsin (B1334515) mdpi.com. The inhibitory activity against Proteinase 3 (PR3) remains to be determined mdpi.com.
Table 2: Selectivity Profile of this compound against Serine Proteases
| Enzyme Panel | Selectivity | Concentration Tested | Reference |
| 21 Serine Proteases (excluding HNE) | >2,000-fold selective over HNE | Up to 30 µM | rndsystems.comcaymanchem.comapexbt.comtocris.comcaymanchem.comszabo-scandic.com |
| Cathepsin G | No inhibition | Not specified | mdpi.com |
| Porcine Pancreatic Elastase | No inhibition | Not specified | mdpi.com |
| Chymotrypsin | No inhibition | Not specified | mdpi.com |
| Proteinase 3 | Unknown | Not specified | mdpi.com |
Beyond serine proteases, this compound has been evaluated for its selectivity against a range of non-protease targets, demonstrating a clean profile. There was no significant inhibition observed against 7 serine/threonine kinases and 64 pharmacologically relevant proteins caymanchem.comcaymanchem.com. A Bayer in-house kinase panel, comprising 7 kinases, showed no inhibition at a concentration of 20 µM chemicalprobes.orguni-frankfurt.de. Furthermore, radioligand binding assays involving 64 receptors and transporters indicated greater than 30-fold selectivity at 10 µM chemicalprobes.orguni-frankfurt.de. A comprehensive GPCR scan also revealed a clean profile, with the closest hit on HTR3 exhibiting a pKi of 5.55 chemicalprobes.orguni-frankfurt.de.
Table 3: Selectivity Profile of this compound against Non-Protease Targets
| Target Category | Number of Targets | Concentration Tested | Selectivity/Inhibition | Reference |
| Serine/Threonine Kinases | 7 | Not specified | No significant inhibition | caymanchem.comcaymanchem.com |
| Pharmacologically Relevant Proteins | 64 | Not specified | No significant inhibition | caymanchem.comcaymanchem.com |
| Kinase Panel (Bayer in-house) | 7 | 20 µM | Clean profile | chemicalprobes.orguni-frankfurt.de |
| Receptors and Transporters | 64 | 10 µM | >30-fold selective | chemicalprobes.orguni-frankfurt.de |
| GPCRs (closest hit HTR3) | Not specified | Not specified | pKi = 5.55 | chemicalprobes.orguni-frankfurt.de |
Protein-Ligand Interaction Dynamics and Structural Basis of Inhibition
The precise mechanism by which this compound inhibits HNE involves intricate protein-ligand interaction dynamics, characterized by an induced-fit binding mode that facilitates tight and specific engagement with the enzyme's active site.
This compound interacts with human neutrophil elastase through an induced-fit binding mechanism mdpi.comrcsb.orgproteopedia.orgresearchgate.net. This mode of binding implies that both the inhibitor and the enzyme undergo conformational adjustments upon recognition, leading to a highly optimized and stable complex. This induced-fit allows for tight interactions within the S1 and S2 pockets of HNE rcsb.orgproteopedia.orgresearchgate.net. The strategic design of this class of inhibitors, including the locking of the bioactive conformation, has been crucial in enhancing both potency and selectivity rcsb.orgproteopedia.orgresearchgate.net.
The structural basis of this compound's inhibition involves specific interactions with key amino acid residues within the HNE binding pocket. While direct detailed residue interactions for this compound are often inferred from its crystal structures (e.g., PDB ID 5A0A chemicalprobes.org) and studies on closely related congeners, the induced-fit mechanism ensures optimal complementarity.
In general, for HNE inhibitors, interactions within the active site involve residues that define the S1 and S2 pockets. For instance, π-alkyl interactions with residues like Valine-216 have been observed for other compounds in the HNE active site ucl.ac.uk. Hydrogen bonding interactions, such as those with Serine-214 and the cyano nitrogen of certain inhibitors, or between the carbonyl group of inhibitors and the NH group of Gly193, are also crucial for binding ucl.ac.ukmdpi.comunifi.it. The induced-fit binding mode of this compound allows for the formation of these tight interactions within the deep S1 pocket and a de novo formed S2 pocket, contributing significantly to its potent inhibition of HNE rcsb.orgproteopedia.orgresearchgate.netresearchgate.net.
Analysis of X-ray Crystallographic Data for HNE-Inhibitor Complexes (e.g., PDB ID 5A0A)
X-ray crystallographic analysis provides crucial structural details of HNE in complex with inhibitors like this compound. The Protein Data Bank (PDB) entry 5A0A corresponds to the crystal structure of human neutrophil elastase in complex with a dihydropyrimidone inhibitor, which is closely related to or represents this compound opnme.comproteopedia.orgchemicalprobes.orgrcsb.org. This structure was resolved at a high resolution of 1.78 Å, offering atomic-level insights into the binding interface rcsb.org.
The crystallographic data reveal an induced-fit binding mechanism, where the inhibitor induces conformational changes in the HNE enzyme to facilitate optimal interaction proteopedia.orgnih.govrcsb.org. This induced-fit mode enables this compound to achieve tight interactions within the S1 and S2 pockets of the HNE active site proteopedia.orgnih.gov. For instance, a close congener (ligand 19) of this compound, as observed in similar HNE complexes, forms a hydrogen bond between its C2 carbonyl oxygen atom of the central pyrimidine (B1678525) ring and the Val216 backbone amide of HNE, with a distance of 3.1 Å nih.gov. This precise interaction contributes significantly to the inhibitor's picomolar potency and exceptional target selectivity proteopedia.orgnih.gov.
Comparative Molecular Docking and Modeling Studies
Computational approaches, such as molecular docking and modeling, have been instrumental in understanding the binding characteristics of this compound in comparison to other HNE inhibitors. These studies provide valuable information on binding site similarities, differences, and the predicted stability of inhibitor-protein complexes.
Elucidation of Binding Site Similarities and Differences with Related Inhibitors (e.g., Sivelestat, GW311616)
Molecular docking analyses, often performed using software like Molecular Operating Environment (MOE), have shown that this compound shares similar binding sites on the human neutrophil elastase (NE) molecule with other known inhibitors such as Sivelestat and GW311616 scientificarchives.comresearchgate.netresearchgate.netpostersessiononline.eu. These inhibitors primarily interact with specific amino acid chains within the NE active site.
The binding regions identified for these compounds are:
Sivelestat: Amino acid chains 139-146 and 233-239 scientificarchives.com.
This compound: Amino acid chains 140-145 and 235-240 scientificarchives.com.
GW311616: Amino acid chains 139-146 and 233-239 scientificarchives.com.
This indicates a common mode of interaction for these inhibitors within the HNE active site. In contrast, another NE inhibitor, MK0339, has been computationally shown to bind to a distinct, alternative site on the NE protein, suggesting a different mechanism of action scientificarchives.comresearchgate.netresearchgate.netpostersessiononline.euresearchgate.netscientificarchives.comresearchgate.net.
Computational Prediction of Inhibitor-Protein Complex Stability
Computational modeling studies have also been employed to predict the stability of the complexes formed between HNE and various inhibitors. Using software such as MOE, stability scores have been calculated for the wild-type NE protein in complex with this compound, Sivelestat, and GW311616 scientificarchives.comresearchgate.netresearchgate.net.
The calculated stability scores for these inhibitors with the wild-type NE protein complex are presented in the table below. It is important to note that higher stability score values indicate a less stable inhibitor-protein complex scientificarchives.comresearchgate.netresearchgate.net.
| Inhibitor | Stability Score (kcal/mol) (Wild-Type NE) |
| This compound | -6.75 scientificarchives.comresearchgate.netresearchgate.net |
| Sivelestat | -6.76 scientificarchives.comresearchgate.netresearchgate.net |
| GW311616 | -6.57 scientificarchives.comresearchgate.netresearchgate.net |
| BAY-677 | -6.75 scientificarchives.comresearchgate.netresearchgate.net |
| MK0339 | -8.21 scientificarchives.comresearchgate.netresearchgate.net |
These computational predictions indicate that the stability values for this compound, Sivelestat, and GW311616 in complex with wild-type NE are quite similar to that of BAY-677, which serves as an inactive control scientificarchives.comresearchgate.netresearchgate.net. Conversely, MK0339, which binds to an alternative site, shows a lower (more negative) stability score of -8.21 for the wild-type NE complex scientificarchives.comresearchgate.netresearchgate.net. This suggests that MK0339 forms a more stable inhibitor-NE protein complex compared to this compound, Sivelestat, and GW311616 researchgate.netscientificarchives.com.
Preclinical Efficacy and Disease Model Investigations
Pulmonary Disease Models
Neutrophil elastase is a key protease involved in matrix degradation and its elevated activity is frequently observed in inflammatory diseases, making it a relevant therapeutic target for pulmonary conditions such as acute lung injury (ALI), lung emphysema, and pulmonary arterial hypertension (PAH). probechem.com
Anti-inflammatory and Anti-remodeling Effects in Acute Lung Injury Models
BAY-678 has demonstrated significant efficacy in preclinical models of acute lung injury (ALI). probechem.comarctomsci.com In rodent models, particularly those involving protease-induced ALI, this compound has shown a capacity to prevent the development of lung injury and subsequent inflammation. arctomsci.com This efficacy is attributed to its anti-inflammatory and anti-remodeling mechanisms of action. probechem.com The compound's picomolar potency against HNE, along with its potency against murine neutrophil elastase (MNE) (Kᵢ=6 nM), contributes to its effectiveness in these models. probechem.com
Amelioration of Pathophysiology in Lung Emphysema Models
Investigations into lung emphysema models have revealed that this compound possesses significant efficacy in ameliorating the pathophysiology associated with the disease. probechem.com Its mode of action in these models is characterized by both anti-inflammatory and anti-remodeling effects, suggesting a potential to address the structural and inflammatory components of lung emphysema. probechem.com
Modulation of Pulmonary Hemodynamics and Vascular Effects in Pulmonary Arterial Hypertension Models
In models of pulmonary arterial hypertension (PAH) conducted in rats and mice, this compound has exhibited beneficial pulmonary hemodynamic and vascular effects. probechem.com Human neutrophil elastase is recognized as a key contributor to inflammation in various cardiopulmonary conditions, including PAH. The ability of this compound to inhibit HNE activity is crucial in re-establishing the protease-antiprotease balance, which is often disrupted in such inflammatory states.
Investigation in Genetic and Induced Disease Models
Duchenne Muscular Dystrophy (DMD) Research
Duchenne Muscular Dystrophy (DMD) is a genetic disorder characterized by progressive muscle weakness and wasting. Research has explored the potential of neutrophil elastase inhibition as a therapeutic strategy in DMD, given that chronic and dysregulated accumulation of neutrophil elastase (ELANE) is associated with impaired regeneration, chronic inflammation, and fibrosis in dystrophic mice.
In studies evaluating inhibitors for Duchenne Muscular Dystrophy (DMD) research, this compound was assessed alongside other selective, orally bioavailable ELANE inhibitors, namely Alvelestat (AZD9668) and SSR69071.
In Vitro Potency: All three inhibitors demonstrated dose-dependent inhibitory activity against both human and mouse ELANE in enzymatic activity assays. This compound was observed to be slightly less potent than Alvelestat and SSR69071 in these in vitro comparisons.
Ex Vivo Potency: To evaluate their capacity to prevent myoblast cell death, these inhibitors were tested ex vivo using human myoblasts derived from DMD patients and mouse myoblasts from mdx⁴ᶜᵛ mice, treated with human or mouse ELANE, respectively. The ex vivo potency trends mirrored the in vitro findings, with this compound showing slightly less potency against human ELANE on human DMD myoblasts compared to SSR69071 and Alvelestat. Similarly, when tested against mouse ELANE in mdx⁴ᶜᵛ myoblast cultures, this compound exhibited lower potency at the concentrations evaluated.
Table 1: Comparative In Vitro and Ex Vivo Potency of ELANE Inhibitors
| Compound | In Vitro Potency (vs. Human/Mouse ELANE) | Ex Vivo Potency (vs. Human/Mouse ELANE on Myoblasts) |
| Alvelestat | Similar to SSR69071, more potent than this compound | Similar to SSR69071, more potent than this compound |
| This compound | Slightly less potent than Alvelestat and SSR69071 | Slightly less potent than Alvelestat and SSR69071 |
| SSR69071 | Slightly more potent than Alvelestat and this compound | Similar to Alvelestat, more potent than this compound |
Table 2: Key Inhibitory Characteristics of this compound
| Characteristic | Value | Source |
| HNE IC₅₀ | 20 nM | probechem.comarctomsci.comchemsrc.comnih.gov |
| HNE Kᵢ | 15 nM | |
| MNE Kᵢ | 700 nM | probechem.com |
| Selectivity (vs. 21 serine proteases) | >2,000-fold | probechem.comarctomsci.comchemsrc.comnih.gov |
Synthetic Chemistry and Medicinal Chemistry Strategies
BAY-678 as a Lead Structure in Rational Drug Design
This compound emerged as a highly potent and selective cell-permeable human neutrophil elastase (HNE) inhibitor, demonstrating an IC50 value of 20 nM and a Ki value of 15 nM tocris.comui.ac.idprobechem.com. Its remarkable selectivity, exhibiting approximately 2000-fold preference for HNE over a panel of 21 other serine proteases, underscored its potential as a therapeutic agent tocris.comresearchgate.net. Furthermore, this compound exhibited favorable pharmacokinetic properties, including oral bioavailability, and proved effective in in vivo models of acute lung injury tocris.comprobechem.comresearchgate.net. Its designation as a chemical probe further emphasizes its utility in research and drug discovery tocris.comresearchgate.netgoogle.com.
The identification of this compound stemmed from a novel dihydropyrimidinone lead-structure class, discovered through dedicated medicinal chemistry efforts. This class provided a foundational scaffold for developing inhibitors that could effectively re-establish the protease-antiprotease balance disrupted in inflammatory conditions.
Following the identification of the dihydropyrimidinone lead, further chemical optimization was undertaken to enhance the pharmacological profile of compounds like this compound. Subsequent advancements, exemplified by compounds such as BAY 85-8501, achieved picomolar potency. This significant improvement was attributed to a strategically positioned methyl sulfone substituent, which effectively locked the bioactive conformation of these inhibitors. The resulting induced-fit binding mode facilitated tight interactions with the S2 and S1 pockets of HNE, contributing to their enhanced inhibitory activity.
Design and Development of Subsequent Generations of Neutrophil Elastase Inhibitors
This compound's success as a chemical probe provided a robust foundation for the rational design and development of more advanced HNE inhibitors, representing subsequent generations of these therapeutic molecules.
This compound served as a direct precursor and chemical probe for the development of later-generation HNE inhibitors, including the clinical candidate BAY 85-8501 and the highly active BAY-8040 ui.ac.idgoogle.com. BAY 85-8501, a fifth-generation inhibitor, achieved picomolar potency with an IC50 of 65 pM against HNE and demonstrated anti-inflammatory effects in animal models google.com. It is currently undergoing clinical trials for the treatment of pulmonary diseases. BAY-8040, another advanced compound, exhibits excellent potency (IC50 of 28 nM) and selectivity, showing promising pharmacokinetic profiles and in vivo efficacy in a rat model of pulmonary arterial hypertension.
The following table summarizes the potency of these key neutrophil elastase inhibitors:
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity |
| This compound | HNE | 20 tocris.comui.ac.idgoogle.com | 15 ui.ac.idprobechem.com | >2000-fold vs. 21 other serine proteases tocris.comresearchgate.net |
| BAY 85-8501 | HNE | 0.065 (65 pM) google.com | N/A | High google.com |
| BAY-8040 | HNE | 28 | N/A | High |
Building upon the success of the dihydropyrimidinone scaffold, further exploration involved modifying the parent pyrimidinone lead series to introduce novel ring topologies. This included the annulation of new ring systems such as imidazolo-, triazolo-, and tetrazolopyrimidines in the "east" region of the molecule. These modifications were designed to create additional contact points with HNE beyond the established S1 and S2 pockets, aiming to further enhance inhibitor-HNE interactions. The "western" annulation of pyridazines led to the development of polar compounds like BAY-8040, showcasing the diverse chemical modifications pursued to optimize inhibitory profiles.
Structure-Activity Relationship (SAR) Studies and Computational Approaches
Extensive Structure-Activity Relationship (SAR) studies have been pivotal in the development of this compound and its derivatives. These studies systematically investigated how changes in chemical structure influenced the compounds' biological activity, specifically their potency and selectivity against HNE.
In conjunction with experimental SAR, computational approaches played a crucial role in rational drug design. Molecular modeling techniques, including docking, molecular dynamics (MD) simulations, and binding free-energy evaluations, were employed to understand the precise binding modes of these inhibitors within the HNE active site. These computational methods helped to rationalize observed SAR data by providing insights into the interactions between the inhibitors and the enzyme's S1 and S2 subsites. Furthermore, 3D-QSAR (Quantitative Structure-Activity Relationship) models were developed, mapping key descriptors such as shape, hydrophobicity, and electrostatics to the inhibitory activity, thus guiding the design of more effective compounds.
Application of Multi-site Lambda Dynamics (MSλD) for Binding Energy Prediction
Multi-site Lambda Dynamics (MSλD) is an advanced computational method rooted in statistical mechanics, designed for the efficient prediction of relative free energies of ligand binding digitellinc.comnih.govnih.gov. This technique treats the alchemical λ variable, which scales specific interactions in the potential energy function, as a dynamic variable that propagates throughout a molecular dynamics simulation digitellinc.comnih.gov. This approach allows for the exploration of all intermediate states within a single simulation, making it highly efficient for assessing free energies for multiple substituents at multiple sites on a common ligand core nih.gov.
MSλD has been effectively utilized in medicinal chemistry campaigns to predict binding affinities, particularly for inhibitors of human neutrophil elastase (HNE), a class to which this compound belongs acs.org. Studies employing MSλD for HNE inhibitors have explored various force field combinations for protein and ligands to ensure optimal models for representing ligand-protein interactions acs.org. The method has demonstrated good accuracy in predicting binding free energies, with root mean square errors (RMSE) typically around 1 kcal/mol when compared to experimental values acs.orgresearchgate.net. Specifically, using CHARMM/CGenFF and CHARMM/OPLS force field combinations, RMSEs of 0.8 kcal/mol have been reported for HNE affinity predictions acs.org.
The efficiency of MSλD is a significant advantage in drug discovery, as it can achieve accurate predictions with considerably less computational cost than traditional free energy perturbation (FEP) methods nih.govnih.govresearchgate.net. For instance, MSλD simulations have been estimated to be more than an order of magnitude more efficient than contemporary FEP applications, requiring cumulative sampling times of 150 nanoseconds or less to achieve average unsigned errors under 1 kcal/mol for both small and large combinatorial libraries nih.govresearchgate.net. This efficiency allows for the rapid screening of tens to hundreds of compounds, facilitating the exploration of chemical space around a lead compound like this compound and aiding in lead optimization nih.govnih.govresearchgate.net.
| Metric | Value (Approximate) |
| Typical RMSE (Predicted vs. Experimental) | ~1 kcal/mol acs.orgresearchgate.net |
| RMSE (CHARMM/CGenFF & CHARMM/OPLS) | 0.8 kcal/mol acs.org |
| Cumulative Sampling Time for <1 kcal/mol Error | ≤ 150 ns nih.govresearchgate.net |
| Efficiency vs. FEP Applications | >10x more efficient nih.govnih.govresearchgate.net |
Insights into Polypharmacological Potential and Target Deconvolution
Polypharmacology refers to the ability of a drug to interact with multiple biological targets, which can lead to both desired therapeutic effects and undesired off-target activities nih.gov. Target deconvolution, on the other hand, is the process of identifying the specific biological molecule(s) through which a drug exerts its effects, particularly after phenotypic screening tu-dortmund.dedrughunter.com. Understanding a compound's polypharmacological profile is crucial for drug development, as it informs on selectivity, potential side effects, and opportunities for multi-target therapies nih.govtum.de.
In the case of this compound, detailed research findings provide clear insights into its polypharmacological potential. This compound is characterized by its remarkable selectivity for human neutrophil elastase (HNE) tocris.comcaymanchem.comrndsystems.com. Specifically, it demonstrates over 2,000-fold selectivity for HNE against a panel of 21 other serine proteases tocris.comcaymanchem.com. Furthermore, comprehensive profiling revealed no significant inhibition against 7 serine/threonine kinases and 64 other pharmacologically relevant proteins caymanchem.com.
This high degree of specificity indicates a narrow polypharmacological profile for this compound within the tested protein panels, suggesting that it primarily targets HNE without widespread off-target interactions among these classes of enzymes and proteins caymanchem.com. This selectivity simplifies the process of target deconvolution, as the primary mechanism of action is well-established, and the likelihood of significant confounding off-target effects from the tested panels is low caymanchem.com. Such a well-defined selectivity profile is invaluable in drug discovery, enabling researchers to confidently attribute observed biological effects to HNE inhibition and to avoid extensive deconvolution efforts for a broad range of other targets drughunter.com.
Advanced Research Methodologies and Applications of Bay 678
Utilization as a Chemical Probe for Target Validation and Mechanistic Elucidation
BAY-678 has been nominated as a chemical probe by the Structural Genomics Consortium (SGC) medchemexpress.commedchemexpress.comadooq.comfishersci.norndsystems.comtocris.comcaymanchem.comuni-frankfurt.dechemicalprobes.orgmedchemexpress.com. Its characterization as a chemical probe is crucial for target validation and the elucidation of mechanistic pathways related to human neutrophil elastase (ELANE).
Key Properties of this compound as a Chemical Probe:
Potency: It inhibits HNE with an IC₅₀ of 20 nM and a Kᵢ of 15 nM in biochemical assays apexbt.comuni-frankfurt.dechemicalprobes.org.
Selectivity: It shows greater than 30-fold selectivity over 21 other serine proteases, with all IC₅₀ values exceeding 30 µM uni-frankfurt.dechemicalprobes.org. Furthermore, it exhibits over 30-fold selectivity in radioligand binding assays with 64 receptors and transporters at 10 µM, and a clean profile in a Bayer in-house kinase panel (7 kinases at 20 µM) caymanchem.comuni-frankfurt.dechemicalprobes.org.
Structural Information: The protein data bank (PDB) ID for the probe-target interaction (3D structure) is 5A0A chemicalprobes.orgopnme.com.
Bioavailability: It demonstrates good bioavailability in rats with a half-life of 1.3 hours after oral administration apexbt.comchemicalprobes.org.
It is important to note that this compound is considerably less potent against mouse/rat neutrophil elastase (Kᵢ = 700/600 nM) compared to human NE (15 nM) chemicalprobes.org. This characteristic limits its direct application in cell and in vivo models unless human enzyme is specifically administered in the experimental setup chemicalprobes.org. BAY-677, an inactive analog of this compound, serves as a negative control in research studies medchemexpress.comscientificarchives.com.
Development of Diagnostic and Imaging Agents
The development of diagnostic and imaging agents targeting neutrophil elastase is a promising area, particularly for visualizing inflammatory processes.
Research has focused on developing neutrophil elastase (NE)-specific radiotracers for imaging inflammatory conditions, including NETosis, using positron emission tomography (PET) ucl.ac.ukucl.ac.uk. The process involves identifying suitable scaffolds from existing neutrophil elastase ligands and assessing the impact of fluorination on binding affinity through molecular docking ucl.ac.uk. Selected fluorinated molecules are then synthesized, and their in vitro affinity is evaluated using fluorometric binding assays ucl.ac.uk. A significant advancement in this area involves the application of sulfonium (B1226848) salt chemistry for the radiolabeling of amide-containing compounds, broadening the scope of PET tracers that can be developed ucl.ac.uk.
Neutrophil elastase, being the most abundant protein in neutrophil extracellular traps (NETs), has been identified as a surrogate biomarker for NETosis and inflammation ucl.ac.ukucl.ac.uk. The successful implementation of a NE PET tracer could enable non-invasive, precise visualization, quantification, and staging of inflammation in clinical settings ucl.ac.ukucl.ac.uk. Such tracers could facilitate differential diagnosis, offer insights into disease pathology, and guide prognosis by quantifying NE levels ucl.ac.ukucl.ac.uk. Moreover, a NE PET tracer could play a vital role in assessing drug-target engagement and evaluating the effectiveness of novel therapeutic interventions ucl.ac.ukucl.ac.uk. While specific radiotracers directly derived from this compound for PET imaging of inflammation are under development, the broader field of PET imaging for inflammation is advancing, with new probes targeting markers like CD45 showing promise for detecting inflammation in various organs sciencedaily.com.
In Vitro Assay Development and Standardization
This compound plays a critical role in the development and standardization of in vitro assays, particularly for studying HNE activity and screening inhibitors.
This compound is frequently utilized in enzymatic activity assays for the screening of HNE inhibitors medchemexpress.commedchemexpress.comadooq.comfishersci.noapexbt.comchemicalprobes.orgscientificarchives.com. These assays measure the proteolytic activity of neutrophil elastase and its inhibition by various compounds. For instance, the EnzChek elastase assay kit is used to quantify neutrophil elastase proteolytic activity with a fluorescence microplate reader scientificarchives.com. In such assays, this compound serves as a potent reference inhibitor, demonstrating its capacity to block enzyme proteolytic activity scientificarchives.com.
Table 1: Inhibitory Potency of this compound in Enzymatic Assays
| Target | Potency (IC₅₀/Kᵢ) | Assay Type | Selectivity (vs. 21 serine proteases) | Source |
| Human Neutrophil Elastase | 20 nM (IC₅₀) | Biochemical Neutrophil Elastase Assay | >2000-fold | medchemexpress.comrndsystems.comtocris.comcaymanchem.comfishersci.co.ukfishersci.com |
| Human Neutrophil Elastase | 15 nM (Kᵢ) | Biochemical Neutrophil Elastase Assay | >30-fold | apexbt.comuni-frankfurt.dechemicalprobes.org |
| Mouse Neutrophil Elastase | 700 nM (Kᵢ) | Biochemical Neutrophil Elastase Assay | N/A | medchemexpress.com |
| Rat Neutrophil Elastase | 600 nM (Kᵢ) | Biochemical Neutrophil Elastase Assay | N/A | chemicalprobes.org |
While specific activity in cellular assays is not always explicitly reported for this compound, its cell-permeable nature suggests its applicability in cell-based functional assays medchemexpress.commedchemexpress.comadooq.comfishersci.norndsystems.comtocris.comcaymanchem.comfishersci.co.ukfishersci.comhoelzel-biotech.com. Studies have investigated the effects of HNE inhibitors, including this compound, on the proliferative capacities of CD34⁺ cells and their impact on myeloid differentiation scientificarchives.com. Although this compound effectively inhibits NE proteolytic activity in cell lysates, its direct impact on myeloid differentiation has raised questions, suggesting that NE inhibition alone may not fully explain observed effects in certain cellular contexts scientificarchives.com. These types of cell-based assays are crucial for understanding the biological activity of compounds and their effects on cellular processes.
Future Research Directions and Unexplored Avenues
Elucidating Novel Biological Roles of Neutrophil Elastase in Emerging Disease Contexts
While the role of neutrophil elastase in established inflammatory conditions like chronic obstructive pulmonary disease (COPD) is well-recognized, the use of specific inhibitors like BAY-678 can help uncover novel functions of this protease in other, less-explored disease contexts. As a highly selective chemical probe, this compound allows for the precise interrogation of HNE activity, distinguishing its effects from those of other related proteases. medchemexpress.comchemicalprobes.org This specificity is crucial for identifying new disease areas where dysregulated neutrophil elastase activity is a key driver of pathology. Future research could leverage this compound to investigate the role of HNE in conditions such as inflammatory bowel disease, certain types of cancer where neutrophil infiltration is prominent, and cardiovascular diseases beyond pulmonary hypertension.
Potential for Combination Therapies in Preclinical Disease Models
The complexity of many inflammatory diseases suggests that targeting a single mediator may not be sufficient to achieve optimal therapeutic outcomes. Future preclinical studies should explore the potential of this compound in combination with other therapeutic agents. For instance, in models of pulmonary arterial hypertension, combining this compound with existing vasodilators or other anti-inflammatory drugs could offer synergistic effects, addressing both the vasoconstrictive and inflammatory components of the disease. researchgate.netnih.gov Similarly, in respiratory diseases characterized by both inflammation and infection, the combination of this compound with antibiotics could be investigated to assess whether inhibiting protease-mediated tissue damage can enhance the efficacy of antimicrobial treatment. Currently, specific preclinical studies evaluating this compound in combination therapies are not extensively reported in the public domain.
Advanced In Silico Modeling for Rational Inhibitor Design and Optimization
The development of this compound and other dihydropyrimidinone-based inhibitors has benefited from rational drug design principles. researchgate.net Future research in this area will undoubtedly involve more advanced in silico modeling techniques to design the next generation of HNE inhibitors with even greater potency, selectivity, and improved pharmacokinetic profiles. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and molecular dynamics simulations can provide deeper insights into the specific interactions between inhibitors and the active site of both the standard and auto-processed forms of human neutrophil elastase. nih.gov These computational approaches can help identify key structural motifs that enhance binding affinity and selectivity, guiding the synthesis of novel compounds with superior therapeutic potential. researchgate.net The insights gained from modeling the binding of this compound can serve as a valuable template for these future design efforts. nih.gov
Long-Term Efficacy and Disease Progression Studies in Chronic Inflammatory Animal Models
While this compound has shown efficacy in acute models of lung injury, its therapeutic potential in chronic inflammatory diseases necessitates long-term studies in relevant animal models. rndsystems.com Future research should focus on evaluating the long-term efficacy of this compound in models of chronic obstructive pulmonary disease (COPD) and lung emphysema. researchgate.netnih.gov Such studies would be crucial to determine if sustained inhibition of neutrophil elastase can not only suppress inflammation but also halt or even reverse the progression of tissue remodeling and lung function decline that are hallmarks of these chronic conditions. bohrium.com These long-term preclinical studies are essential to provide the foundational data needed to support the clinical development of HNE inhibitors for chronic inflammatory diseases.
Q & A
Q. What is the molecular mechanism of BAY-678 in inhibiting human neutrophil elastase (HNE), and how does its selectivity compare to other HNE inhibitors?
this compound binds to the active site of HNE with high specificity, achieving an IC50 of 20 nM. Its selectivity is demonstrated by a 35-fold lower potency against mouse neutrophil elastase (MNE; Ki = 700 nM), suggesting species-specific binding dynamics . Methodologically, researchers should validate selectivity using comparative enzymatic assays (e.g., fluorogenic substrate cleavage assays) across homologs and off-target proteases (e.g., cathepsin G, proteinase 3) to confirm specificity .
Q. What in vitro assays are most suitable for quantifying this compound’s inhibitory activity and cellular permeability?
Standard assays include:
- Fluorogenic substrate assays : Measure HNE activity inhibition in purified enzyme systems .
- Cell-based assays : Use neutrophil-like HL-60 cells or primary neutrophils to assess intracellular HNE inhibition, confirming cellular permeability via dose-response curves .
- Kinetic analysis : Determine inhibition constants (Ki) using progress curve analysis under varying substrate concentrations .
Q. How should researchers validate this compound’s efficacy in preclinical models of inflammatory lung diseases?
Key steps include:
- Dose optimization : Use pharmacokinetic (PK) studies in rodents to establish oral bioavailability and plasma half-life .
- Disease models : Employ acute lung injury (ALI) or elastase-induced emphysema models, monitoring biomarkers like bronchoalveolar lavage (BAL) neutrophil counts and HNE activity .
- Control experiments : Compare with inactive analogs (e.g., BAY-677) to rule out off-target effects .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy across species (e.g., mouse vs. human) be resolved in translational studies?
Discrepancies arise from this compound’s lower potency against MNE. Solutions include:
- Transgenic models : Use humanized HNE mice to better replicate human pathophysiology .
- Parallel assays : Compare inhibitor efficacy in human and murine neutrophils side-by-side .
- Computational modeling : Predict binding affinities using molecular docking simulations to identify species-specific interactions .
Q. What experimental designs are critical for evaluating this compound’s therapeutic potential in chronic obstructive pulmonary disease (COPD)?
- Long-term toxicity studies : Assess organ-specific toxicity (e.g., liver, kidney) in 6-month rodent trials .
- Combination therapy : Test synergies with standard therapies (e.g., corticosteroids) using factorial experimental designs .
- Biomarker panels : Integrate proteomics (e.g., elastin degradation products) and transcriptomics to monitor disease progression .
Q. How can researchers address variability in this compound’s pharmacokinetic profiles observed in in vivo studies?
- Population PK modeling : Use nonlinear mixed-effects models (NONMEM) to account for inter-individual variability .
- Formulation optimization : Test co-administration with bioavailability enhancers (e.g., cyclodextrins) .
- Metabolite profiling : Identify active metabolites via LC-MS/MS to clarify contribution to efficacy .
Q. What strategies are recommended for reconciling conflicting data on this compound’s off-target effects in high-throughput screens?
- Secondary validation : Re-test hits in orthogonal assays (e.g., thermal shift assays for target engagement) .
- Chemical proteomics : Use affinity-based pulldowns to identify off-target binding partners .
- Structure-activity relationship (SAR) studies : Modify this compound’s scaffold to isolate contributions of specific functional groups .
Methodological Best Practices
- Data reproducibility : Adhere to the Beilstein Journal of Organic Chemistry guidelines for experimental documentation, including detailed synthesis protocols and raw data deposition .
- Ethical considerations : Follow institutional review board (IRB) protocols for animal studies, emphasizing humane endpoints in disease models .
- Research question formulation : Align hypotheses with gaps in HNE inhibitor literature, ensuring specificity (e.g., "How does this compound modulate HNE-dependent extracellular matrix remodeling?") .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
